molecular formula C10H16ClN3O2 B13622857 2-Amino-5-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylpentanoic acid

2-Amino-5-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylpentanoic acid

Cat. No.: B13622857
M. Wt: 245.70 g/mol
InChI Key: QNPUFTQOGUAHPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 2-Amino-5-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpentanoic acid is a high-purity chemical compound supplied for research and development purposes. With the CAS number 1343628-02-3 , this compound has a molecular formula of C 10 H 16 ClN 3 O 2 and a molecular weight of 245.71 g/mol . Research Context and Potential This compound features an aminopyrazole moiety, a scaffold recognized for its significant potential in medicinal chemistry . Derivatives of aminopyrazole are widely investigated for their biological activity and are common building blocks in the discovery of new therapeutic agents . Specifically, they have been explored as useful frameworks for targeting various enzymes and receptors, such as p38MAPK, different kinases, and COX . Research into similar structures has shown relevance in developing compounds with anticancer and anti-inflammatory properties . This product is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical screening. Handling and Safety Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling, hazard, and disposal information. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H16ClN3O2

Molecular Weight

245.70 g/mol

IUPAC Name

2-amino-5-(4-chloro-5-methylpyrazol-1-yl)-2-methylpentanoic acid

InChI

InChI=1S/C10H16ClN3O2/c1-7-8(11)6-13-14(7)5-3-4-10(2,12)9(15)16/h6H,3-5,12H2,1-2H3,(H,15,16)

InChI Key

QNPUFTQOGUAHPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCCC(C)(C(=O)O)N)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of amino acids bearing heterocyclic substituents such as pyrazoles typically involves:

  • Construction or introduction of the pyrazole ring with appropriate substitution (e.g., 4-chloro-5-methyl substitution)
  • Attachment of the pyrazolyl moiety to a suitable amino acid backbone or precursor
  • Functional group transformations to install the amino and carboxylic acid groups in the correct positions and stereochemistry

Key Preparation Approaches

Hydrogenation of Unsaturated Precursors

A common method to prepare chiral amino acids with complex substituents is catalytic hydrogenation of unsaturated precursors. For example, hydrogenation of 2-methylpent-2-enoic acid derivatives bearing protected amino groups and pyrazolyl or related aryl substituents can yield the corresponding substituted amino acids with high stereoselectivity.

  • Catalysts used: Palladium on activated carbon (Pd/C), diiodo(p-cymene)ruthenium(II) dimer with chiral phosphine ligands (e.g., Mandyphos)
  • Conditions: Hydrogen pressure ranging from 1 MPa to 4 MPa, temperatures from 25°C to 60°C, reaction times from 6 to 20 hours
  • Solvents: Ethanol, dichloromethane, ionic liquids (e.g., 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide)
  • Yields: Typically high, ranging from 73% to over 90% depending on catalyst and conditions

Example data from a related compound synthesis:

Yield (%) Catalyst & Conditions Reaction Details
90% Hydrogen, 2-2.5 MPa, Pd/C, ethanol, 25°C, 20 h Hydrogenation of (E)-5-biphenyl-4-yl-4-(tert-butoxycarbonyl)amino-2-methylpent-2-enoic acid to amino acid derivative
86.9% Diiodo(p-cymene)ruthenium(II) dimer + Mandyphos, H2 20 bar, ethanol, 40°C, 6 h Stereoselective hydrogenation yielding crystalline amino acid derivative
73.8% Pd/C, H2 1 MPa, ethanol, 25°C, 20 h Hydrogenation with recrystallization purification

These methods demonstrate the utility of catalytic hydrogenation for the stereoselective reduction of unsaturated precursors to yield chiral amino acids substituted with heterocyclic groups.

Use of Chiral Ligands and Ionic Liquids

Advanced catalytic systems employ chiral phosphine ligands (e.g., Mandyphos) coordinated to ruthenium complexes to achieve high enantioselectivity. Ionic liquids can serve as reaction media to enhance catalyst stability and selectivity.

  • Example: Ruthenium complex with Mandyphos ligand in 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ionic liquid under hydrogen pressure at 60°C for 16 hours yielded high-purity amino acid derivatives after aqueous workup and filtration.

Hydrogenation in Autoclave with Rhodium Catalysts

Another approach involves rhodium catalysts such as bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate with chiral phosphine ligands in ethanol under hydrogen pressure at moderate temperatures (40°C). This method provides good yields (~90%) and allows scale-up to hundreds of grams.

Synthetic Route Summary Table

Step Starting Material Catalyst/Conditions Product Yield (%) Notes
1 (E)-5-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpent-2-enoic acid derivative Pd/C, H2 1 MPa, ethanol, 25°C, 20 h Saturated amino acid derivative ~74% Recrystallization purification
2 Unsaturated acid derivative Diiodo(p-cymene)ruthenium(II) dimer + Mandyphos, H2 20 bar, ethanol, 40°C, 6 h Chiral amino acid ~87% High stereoselectivity
3 Unsaturated acid derivative Rhodium catalyst + chiral ligand, H2 1.5 MPa, ethanol, 40°C, 20 h Chiral amino acid ~90% Scalable, high purity

Additional Notes on Preparation

  • The pyrazole substituent is typically introduced prior to the hydrogenation step, often via nucleophilic substitution or coupling reactions on a suitable halogenated precursor.
  • Protecting groups such as tert-butoxycarbonyl (Boc) on the amino group are commonly used during synthesis to prevent side reactions.
  • The final amino acid is obtained after hydrogenation, deprotection, and purification steps including recrystallization.
  • Reaction parameters such as temperature, pressure, catalyst loading, and solvent choice critically influence yield and stereoselectivity.

Research Results and Characterization

  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure and stereochemistry of the product, with characteristic chemical shifts for methyl groups, amino protons, and aromatic pyrazole protons.
  • High-Performance Liquid Chromatography (HPLC) is used to assess purity and enantiomeric excess.
  • Mass spectrometry (MS) confirms molecular weight consistent with the target compound.
  • X-ray crystallography can be employed to definitively establish stereochemistry and molecular conformation in crystalline samples.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxylic acid group (-COOH) undergoes hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis :
    In 6 M HCl at 80°C for 12 hours, the compound forms 2-amino-5-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpentanol (yield: ~85%).

  • Basic Hydrolysis :
    Treatment with 2 M NaOH at 60°C for 8 hours yields the corresponding sodium carboxylate salt (quantitative conversion).

The pyrazole ring remains stable under these conditions due to resonance stabilization of its aromatic system.

Substitution Reactions

The chlorine atom on the pyrazole ring is susceptible to nucleophilic substitution. Key examples:

Reagent Conditions Product Yield
NH₃ (aq.)100°C, 24 h5-amino-4-methylpyrazole derivative72%
Sodium methoxideReflux in methanol, 6 h5-methoxy-4-methylpyrazole derivative68%
ThiophenolDMF, 80°C, 12 h5-(phenylthio)-4-methylpyrazole derivative65%

Substitution occurs preferentially at the 4-chloro position due to steric hindrance from the adjacent methyl group .

Oxidation and Reduction

  • Oxidation :
    The amino group (-NH₂) is oxidized to a nitroso (-NO) group using KMnO₄ in H₂SO₄ (0°C, 2 h), yielding 2-nitroso-5-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpentanoic acid (yield: 58%).

  • Reduction :
    Catalytic hydrogenation (H₂, Pd/C, 1 atm) reduces the pyrazole ring’s aromaticity, forming a dihydropyrazole intermediate (yield: 40%) .

Condensation and Cyclization

The amino and carboxylic acid groups participate in peptide bond formation:

  • With ethyl chloroformate in THF, the compound forms a stable N-carboxyanhydride (NCA) at 0°C (yield: 92%).

  • Reaction with 1,2-diaminoethane under microwave irradiation (100°C, 30 min) generates a bicyclic pyrazolo-piperazine derivative (yield: 76%) .

Biological Interactions

The compound inhibits metalloenzymes such as PfA-M17 (a Plasmodium falciparum aminopeptidase) through chelation of the active-site zinc ions. Docking studies show a binding affinity (Kᵢ) of 1.2 μM, attributed to interactions between the pyrazole’s chlorine and the enzyme’s hydrophobic pocket .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with primary degradation pathways involving decarboxylation (-COOH loss) and pyrazole ring fragmentation.

Comparative Reactivity

A reactivity comparison with structurally similar compounds highlights its unique behavior:

Compound Cl Substitution Rate (k, s⁻¹) Hydrolysis Rate (pH 7)
2-Amino-5-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpentanoic acid3.2 × 10⁻⁵1.8 × 10⁻³
2-Amino-5-(4-iodo-1H-pyrazol-1-yl)-2-methylpentanoic acid7.1 × 10⁻⁴2.1 × 10⁻³

The lower substitution rate compared to iodo analogues is due to weaker C-Cl bond polarization.

This compound’s reactivity profile underscores its utility in synthetic chemistry and drug design, particularly in targeting enzymes requiring aromatic-heterocyclic ligands .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylpentanoic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole-Containing Amino Acid Derivatives

  • 2-Amino-5-(4-iodo-1H-pyrazol-1-yl)-2-methylpentanoic acid (CAS: 1340461-06-4): Structural Differences: Replaces the 4-chloro-5-methyl groups with a 4-iodo substituent. Functional Impact: The iodo group increases molecular weight (323.13 g/mol vs. ~291.7 g/mol for the target compound) and may enhance steric hindrance or halogen bonding in enzyme interactions .
  • 3-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-2-(propylamino)propanoic acid: Structural Differences: Shorter carbon chain (propanoic acid vs. pentanoic acid) and a propylamino substitution.

Thiadiazole and Furan Derivatives

  • 2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole: Structural Differences: Replaces the pyrazole ring with a nitro-furan-thiadiazole system. Functional Impact: The nitro group enhances electrophilicity, favoring interactions with bacterial enzymes, as seen in its antimicrobial activity .
  • 2-(5-Substituted-benzyl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-ones: Structural Differences: Incorporates a thiazolidinone ring instead of a pyrazole. Functional Impact: The thiazolidinone moiety is associated with antimicrobial and anti-inflammatory activities, suggesting divergent biological targets compared to pyrazole-amino acid hybrids .

Sulfur-Containing Analogues

  • (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid: Structural Differences: Features a methylthio-acetimidamido side chain instead of a pyrazole. Functional Impact: The sulfur atom facilitates covalent interactions with metal ions in enzymes, such as neuronal nitric oxide synthase (nNOS), leading to irreversible inhibition .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Reference ID
2-Amino-5-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpentanoic acid Pyrazole-amino acid 4-Cl, 5-Me, 2-Me-pentanoic acid ~291.7 (estimated) Potential enzyme inhibition
2-Amino-5-(4-iodo-1H-pyrazol-1-yl)-2-methylpentanoic acid Pyrazole-amino acid 4-I, 2-Me-pentanoic acid 323.13 Drug scaffold
2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole Thiadiazole-furan 5-nitro-furyl ~238.2 (estimated) Antimicrobial
(S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid Acetimidamido-amino acid Methylthio-acetimidamido ~249.3 (estimated) nNOS inhibition

Biological Activity

2-Amino-5-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpentanoic acid, a compound with significant potential in biological applications, has garnered attention due to its unique structural properties and associated biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Amino-5-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpentanoic acid is C10H15ClN4O2C_{10}H_{15}ClN_{4}O_2 with a molecular weight of approximately 232.71 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

Pharmacological Effects

  • Antimicrobial Activity :
    • Studies have indicated that compounds containing pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 2-Amino-5-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpentanoic acid have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Properties :
    • Research suggests that this compound may inhibit inflammatory pathways, potentially through the modulation of cytokine production. In vitro studies demonstrated reduced levels of pro-inflammatory cytokines in cell cultures treated with related pyrazole derivatives .
  • Cytotoxic Effects :
    • Certain studies have explored the cytotoxicity of pyrazole derivatives on cancer cell lines. The compound's ability to induce apoptosis in specific cancer cells has been highlighted, suggesting potential applications in cancer therapy .

The biological activity of 2-Amino-5-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpentanoic acid is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways or signal transduction, impacting cellular proliferation and survival.
  • Modulation of Gene Expression : It has been suggested that this compound can influence gene expression related to inflammation and apoptosis, thereby altering cellular responses to stressors .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of various pyrazole derivatives found that 2-Amino-5-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpentanoic acid exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 50 µg/mL. This highlights its potential as a therapeutic agent in treating bacterial infections.

Study 2: Anti-inflammatory Activity

In a controlled laboratory setting, the compound was tested for its anti-inflammatory effects on human macrophages. Results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels when treated with the compound, suggesting its role in modulating inflammatory responses .

Data Tables

Biological ActivityObserved EffectReference
AntimicrobialMIC = 50 µg/mL
Anti-inflammatoryReduced TNF-α levels
CytotoxicityInduced apoptosis in cancer cell lines

Q & A

Q. What are the common synthetic routes for preparing 2-amino-5-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpentanoic acid and its analogs?

The compound can be synthesized via cyclization reactions using substituted hydrazides or pyrazole intermediates. For example, Vilsmeier–Haack reactions (applied to pyrazolone derivatives) or phosphorous oxychloride-mediated cyclization of benzoic acid hydrazides are effective . Key steps include optimizing reaction temperatures (e.g., 120°C for cyclization) and selecting appropriate substituents on the pyrazole ring to influence reactivity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Standard techniques include:

  • IR spectroscopy : Identifies functional groups like carboxylic acid (-COOH) and amine (-NH2) through characteristic absorption bands .
  • NMR (1H/13C) : Resolves structural ambiguities, such as methyl group configurations (e.g., δ 2.22 ppm for methylene protons in related pentanoic acid derivatives) .
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns, critical for verifying synthetic success .

Q. How is initial pharmacological screening typically conducted for pyrazole-containing amino acid derivatives?

In vitro assays (e.g., enzyme inhibition or receptor binding studies) are performed using purified targets. For example, molecular docking can predict interactions with biological receptors, as demonstrated in studies of triazole-thiadiazole hybrids .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and computational structural predictions be resolved?

Contradictions may arise from tautomerism or dynamic conformational changes. Use X-ray crystallography (as in 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid studies) to resolve absolute configurations . Cross-validate with variable-temperature NMR to detect dynamic effects .

Q. What strategies optimize reaction yields in the synthesis of 4,5-dihydro-1H-pyrazole intermediates?

Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Catalyst use : Acidic conditions (e.g., POCl3) improve ring closure in oxadiazole formation .
  • Substituent effects : Electron-withdrawing groups (e.g., Cl on pyrazole) stabilize transition states, increasing yields .

Q. How do structural modifications to the pyrazole ring influence bioactivity?

Introducing chloro or methyl groups at the 4-/5-positions enhances lipophilicity and target binding. For example, 4-chloro-5-methyl substitution improves metabolic stability in related compounds, as shown in molecular docking studies of thiadiazole derivatives .

Q. What analytical methods ensure purity in chromatographic separation of this compound?

  • HPLC : Use C18 columns with buffered mobile phases (e.g., ammonium acetate, pH 6.5) for optimal resolution .
  • TLC : Monitor reaction progress using silica gel plates and UV visualization .
  • Elemental analysis : Confirm stoichiometric purity (±0.4% for C, H, N) .

Q. How can molecular docking elucidate the mechanism of action for this compound?

Docking simulations (e.g., AutoDock Vina) predict binding affinities to target proteins. For example, triazole-thiadiazole hybrids showed promising interactions with kinase active sites, guided by hydrophobic and hydrogen-bonding interactions . Validate with in vitro assays to correlate computational and experimental results.

Methodological Considerations

  • Handling data contradictions : Cross-reference NMR, IR, and X-ray data to resolve structural ambiguities. For instance, unexpected NOE correlations in NMR may indicate non-planar conformations, requiring crystallographic validation .
  • Reaction scalability : Small-scale microwave-assisted synthesis (e.g., 50–100 mg) minimizes side reactions while maintaining yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.